

2-Methoxy-4-(trifluoromethyl)benzyl bromide

CAS number 886500-59-0

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Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)benzyl bromide
Cat. No.:	B1587455

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An In-depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)benzyl bromide** (CAS: 886500-59-0)

Introduction: A Key Building Block in Modern Chemistry

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound that has emerged as a valuable electrophilic building block in organic synthesis. Its structure is distinguished by three key features: a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it an important intermediate for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds.

The strategic placement of the trifluoromethyl (-CF₃) group, in particular, is of high interest in medicinal chemistry. The -CF₃ group is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[1][2]} Consequently, this reagent is frequently utilized in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]} This guide provides a comprehensive overview of its properties, safe handling, synthesis, reactivity, and applications.

Physicochemical Properties and Specifications

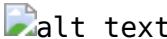
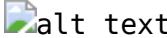
For any laboratory application, a clear understanding of the compound's physical and chemical properties is paramount. The data below has been consolidated from various chemical suppliers and safety data sheets.[5][6][7][8]

Property	Value
CAS Number	886500-59-0[5][6][7][9]
IUPAC Name	1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene[7]
Synonyms	2-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether[9]
Molecular Formula	C ₉ H ₈ BrF ₃ O[5][7][8]
Molecular Weight	269.06 g/mol [7][8]
Appearance	White to light yellow solid[6][10]
Melting Point	42-45 °C[6]
Purity	Typically ≥97%[7][8]
Solubility	Insoluble in water[6]
SMILES	COCl=CC(C(F)(F)F)=CC=C1CBr[7]
InChI Key	WWAGWLZAZFSJRH-UHFFFAOYSA-N[7]

Safety, Handling, and Storage: A Self-Validating Protocol

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[5][6] The procedures outlined below are designed to create a self-validating system where safety is integrated into every step of the workflow.

2.1 Hazard Identification

GHS Pictograms	Signal Word	Hazard Statements
 alt text		H314: Causes severe skin burns and eye damage. [5] [6]
 alt text	Danger [5] [7]	[7] H335: May cause respiratory irritation. [5]

2.2 Recommended Handling and Storage Protocol

This compound should only be handled by trained personnel familiar with its hazards.

- Engineering Controls:
 - Primary Containment: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to manage corrosive and irritating vapors.[\[6\]](#)
 - Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before starting work.[\[5\]](#)[\[6\]](#)
 - Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[\[5\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.[\[5\]](#)
 - Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes.[\[5\]](#)[\[10\]](#)
 - Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure no skin is exposed.[\[6\]](#)
 - Respiratory Protection: If there is a risk of inhalation or inadequate ventilation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[\[5\]](#)[\[10\]](#)

- Storage Conditions:
 - Container: Store in the original, tightly sealed container.[6]
 - Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][10]
 - Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong acids.[5][6]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][10]
 - Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Seek immediate medical attention.[6][10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Representative Synthesis and Purification

The synthesis of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** typically involves the bromination of the corresponding benzyl alcohol, (2-Methoxy-4-(trifluoromethyl)phenyl)methanol. A common and effective method utilizes phosphorus tribromide (PBr_3), as demonstrated for a similar isomer.[11] This approach is favored for its high efficiency in converting primary benzylic alcohols to their bromides.

3.1 Experimental Protocol: Bromination of (2-Methoxy-4-(trifluoromethyl)phenyl)methanol

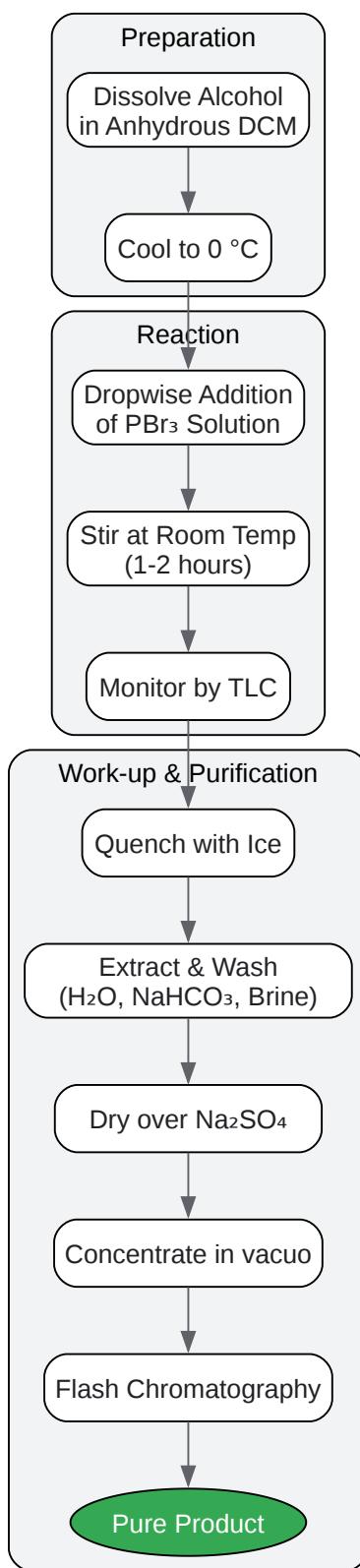
- Materials:
 - (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq)

- Phosphorus tribromide (PBr_3) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane and Ethyl Acetate for chromatography

- Procedure:
 - Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq) and dissolved in anhydrous DCM.
 - Cooling: The flask is cooled to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with PBr_3 .
 - Reagent Addition: Phosphorus tribromide (1.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The PBr_3 solution is then added dropwise to the stirring alcohol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
 - Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
 - Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
 - Work-up & Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold water, saturated $NaHCO_3$ solution (to neutralize acidic byproducts), and brine.

- Drying and Concentration: The organic layer is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

3.2 Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as a benzylic electrophile. The carbon-bromine bond is polarized and weakened by its position adjacent to the aromatic ring, making the bromide an excellent leaving group in nucleophilic substitution reactions.

4.1 Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide variety of nucleophiles (Nu^-) to attach the 2-Methoxy-4-(trifluoromethyl)benzyl group. This is the cornerstone of its application as a building block.

- Common Nucleophiles:
 - O-Alkylation: Alcohols, phenols (e.g., R-OH)
 - N-Alkylation: Primary and secondary amines (e.g., R_2NH)
 - S-Alkylation: Thiols (e.g., R-SH)
 - C-Alkylation: Enolates and other carbanions

The presence of both an electron-donating ($-\text{OCH}_3$) and an electron-withdrawing ($-\text{CF}_3$) group on the ring modulates the electronic properties of the benzyl system, influencing reaction rates and substrate scope.

4.2 Role in Drug Discovery and Medicinal Chemistry

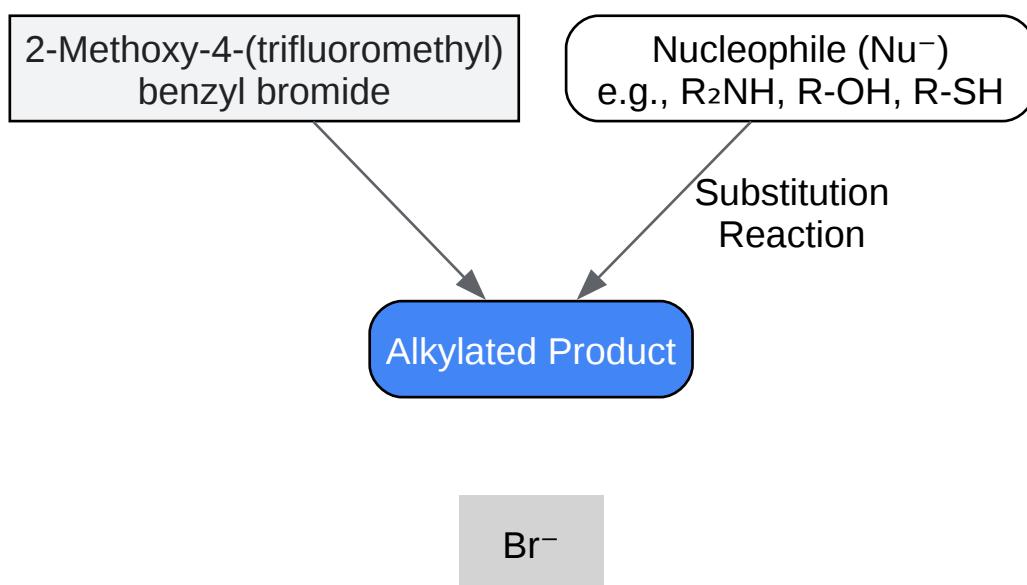
The incorporation of fluorinated motifs is a validated strategy in modern drug design. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature and high lipophilicity.^[1]

- Metabolic Stability: The C-F bond is exceptionally strong, making the $-\text{CF}_3$ group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic hotspots on a drug molecule, thereby increasing its half-life.^[1]
- Lipophilicity & Bioavailability: The $-\text{CF}_3$ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.^[1]

- **Binding Affinity:** The strong dipole of the $-CF_3$ group can alter the pK_a of nearby functional groups or engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This reagent provides a direct and efficient route to introduce this valuable pharmacophore onto lead compounds.^{[3][4]}

4.3 General Reaction Scheme



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